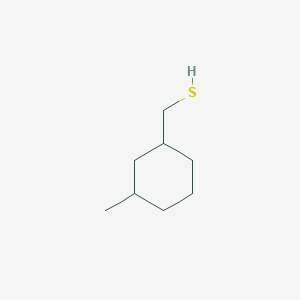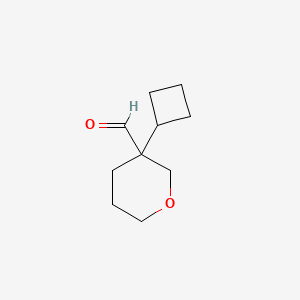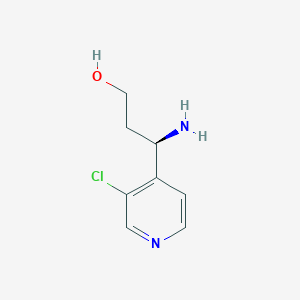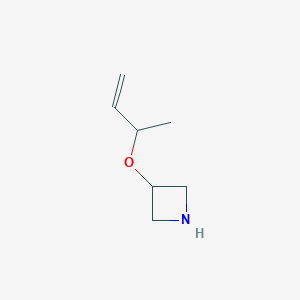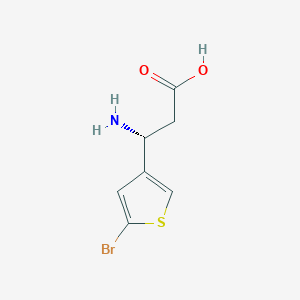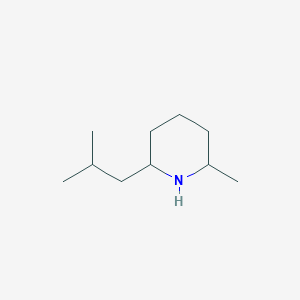
2-Methyl-6-(2-methylpropyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(2-methylpropyl)piperidine is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. Piperidine and its derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(2-methylpropyl)piperidine can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives using palladium or rhodium catalysts . Another method includes multi-component reactions, which are efficient and environmentally friendly .
Industrial Production Methods: Industrial production of piperidine derivatives often involves catalytic hydrogenation of pyridine over molybdenum disulfide catalysts . This method is preferred due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-(2-methylpropyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or rhodium catalysts.
Substitution: Halides, electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of saturated hydrocarbons.
Scientific Research Applications
2-Methyl-6-(2-methylpropyl)piperidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-6-(2-methylpropyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been shown to inhibit certain enzymes and receptors, leading to their therapeutic effects . The compound may also modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in inflammation and cancer .
Comparison with Similar Compounds
2-Methylpiperidine: Another piperidine derivative with similar structural features.
2,2,6,6-Tetramethylpiperidine: Known for its use as a hindered base in organic synthesis.
Piperidine: The parent compound, widely used in pharmaceuticals and organic synthesis.
Uniqueness: 2-Methyl-6-(2-methylpropyl)piperidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its branched alkyl group at the 6-position enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
2-methyl-6-(2-methylpropyl)piperidine |
InChI |
InChI=1S/C10H21N/c1-8(2)7-10-6-4-5-9(3)11-10/h8-11H,4-7H2,1-3H3 |
InChI Key |
QXLOIHZZKILGER-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Thiolan-3-yl)amino]benzamide](/img/structure/B13311718.png)

![2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13311743.png)

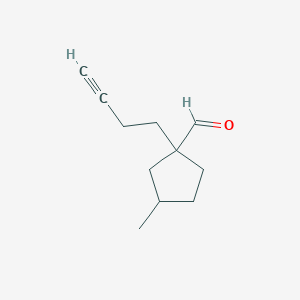
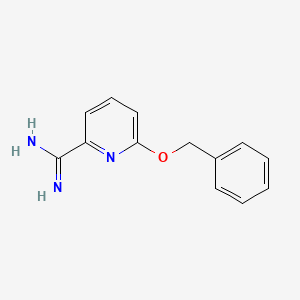
![3-{[(2-Iodocycloheptyl)oxy]methyl}oxolane](/img/structure/B13311758.png)
![2-[(3-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13311759.png)
![1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13311762.png)
